

compatibility of Trp(Mts) with other protecting groups

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Compound of Interest

Compound Name: *Boc-Trp(Mts)-OH.DCHA*

Cat. No.: *B13907829*

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Technical Support Center: Trp(Mts) Compatibility & Optimization Ticket ID: #TRP-MTS-001
Status: Open Agent: Senior Application Scientist

Executive Summary: The Trp(Mts) Directive

You are likely here because you are performing Boc-SPPS and require a Tryptophan derivative that is more robust than unprotected Trp but easier to deprotect than Trp(For).

Trp(Mts) (

-mesitylene-2-sulfonyl-tryptophan) is a specialist tool. Unlike Trp(Boc) used in Fmoc chemistry, Trp(Mts) is designed to withstand the repetitive acidic cycles (TFA) of Boc deprotection, only surrendering its protecting group under "Hard Acid" conditions (HF, TFMSA, or TMSOTf).

Critical Warning: Do not use Trp(Mts) in standard Fmoc-SPPS if you intend to cleave with TFA. The Mts group is stable to TFA and will remain on your peptide, leading to a mass anomaly of +182 Da.

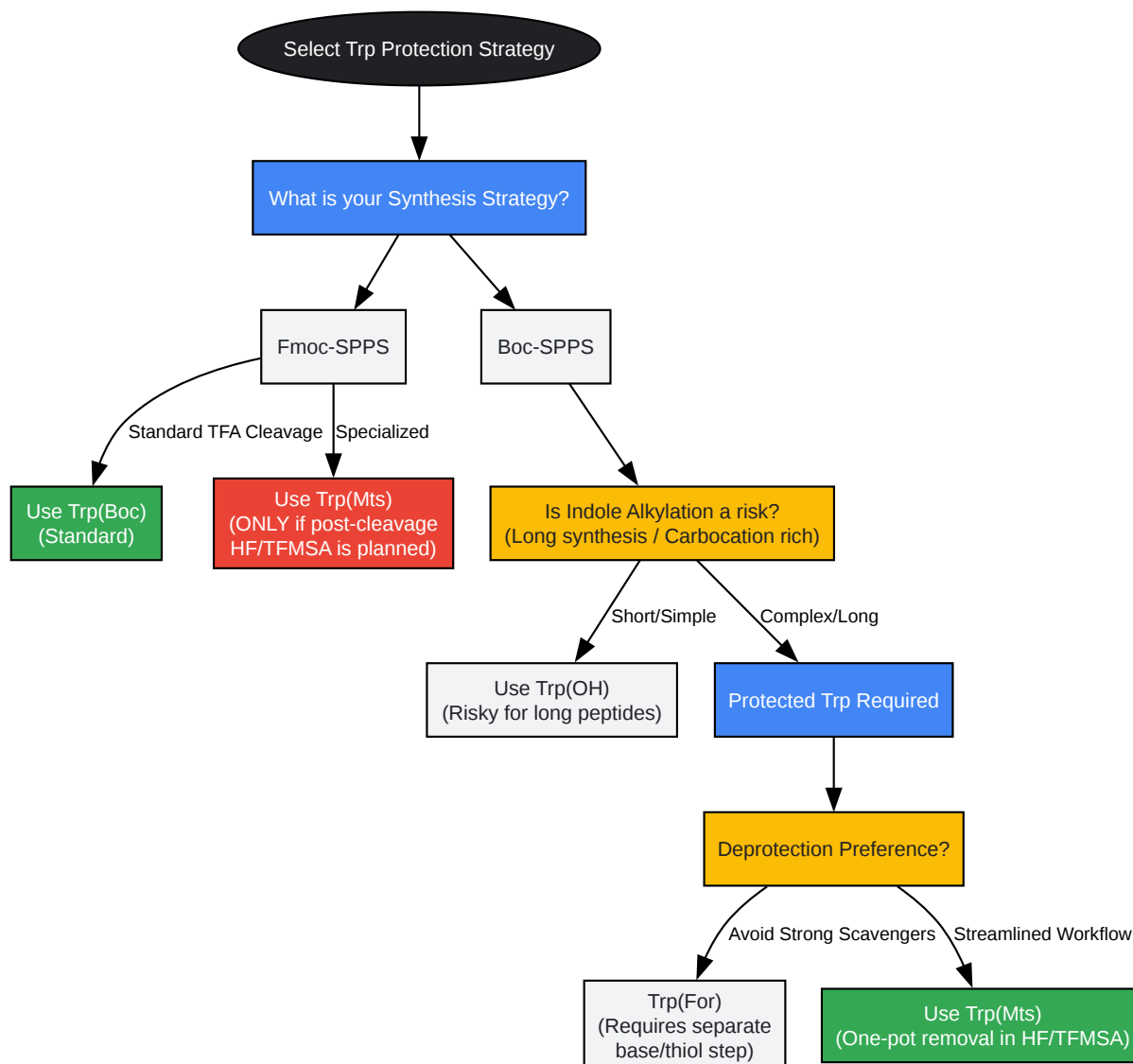
Module 1: Chemical Compatibility Matrix

This matrix defines the operational boundaries of Trp(Mts). Use this to cross-reference your current reagent list.

Component	Compatibility Status	Technical Notes
Boc-SPPS (TFA Deprotection)	Excellent	Mts is stable in 50% TFA/DCM. Prevents indole alkylation during Boc removal.[1]
Fmoc-SPPS (Piperidine)	Good (Technically)	Mts is stable to 20% Piperidine.[2] However, see Critical Warning above regarding final cleavage.
HF Cleavage	Required	Standard removal condition (, 1 hr). Requires scavengers.
TFMSA Cleavage	Excellent	A liquid-phase alternative to HF. Highly effective for Mts removal.
TFA Cleavage (95%)	Incompatible	Mts will NOT be removed.
Thioanisole (Scavenger)	Mandatory	Accelerates Mts removal and traps the resulting sulfonyl cation.
Trp(For) Comparison	Superior Workflow	Unlike Trp(For), Mts does not require a separate deformylation step (e.g., piperidine wash or thiol reduction).

Module 2: The Decision Logic (Workflow Visualization)

Before proceeding, verify that Trp(Mts) is the correct choice for your synthesis strategy.



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Figure 1: Decision tree for selecting Tryptophan protection based on synthesis strategy (Boc vs. Fmoc) and cleavage requirements.

Module 3: Troubleshooting & FAQs

Q1: I used Trp(Mts) in my Boc synthesis, but after HF cleavage, I see a mass shift of +182 Da. What happened?

Diagnosis: Incomplete deprotection or re-attachment (Sulfonation). The Science: The Mts group cleaves into a mesitylenesulfonyl cation (

). This is an electrophile. If your scavenger system is insufficient, this cation will attack the electron-rich indole ring of the now-free Tryptophan (at the C2, C5, or C7 position), effectively putting the group back on or modifying the ring. The Fix:

- Increase Thioanisole: Ensure your cleavage cocktail contains at least 10% Thioanisole. It acts as a "soft" nucleophile to trap the sulfonyl cation.

- Temperature Control: Ensure the HF cleavage is performed strictly at

for the first 30-60 minutes. Higher temperatures promote electrophilic substitution on the indole.

Q2: Can I use TFMSA instead of HF? I don't have an HF line.

Answer: Yes, absolutely. The Protocol: TFMSA (Trifluoromethanesulfonic acid) is a standard alternative for removing Mts.

- Cocktail: TFMSA / TFA / Thioanisole / EDT (10 : 80 : 10 : 0.5).
- Note: TFMSA is a superacid. It is non-volatile (unlike HF), so you cannot evaporate it.^[1] You must precipitate the peptide with cold ether directly from the acid solution to remove the TFMSA.

Q3: I see a "dimer" peak in my HPLC. Is this related to Mts?

Diagnosis: Likely oxidative dimerization of Trp (forming di-tryptophan crosslinks) or disulfide formation if Cys is present. The Science: While Mts protects against alkylation, it does not prevent oxidation once removed. The Mts removal generates reactive species.^{[2][3][4]} The Fix:

Add Ethanedithiol (EDT) (2-5%) to your cleavage cocktail. EDT keeps the environment reducing and scavenges t-butyl cations that might otherwise attack the Trp.

Module 4: Validated Protocols

Protocol A: The "Safe" TFMSA Cleavage (Recommended)

For labs without HF apparatus. This effectively removes Mts.

Reagents:

- TFA (Trifluoroacetic acid)[3][5][6][7]
- TFMSA (Trifluoromethanesulfonic acid)[7]
- Thioanisole (Critical Scavenger)
- EDT (Ethanedithiol)[3][8]

Procedure:

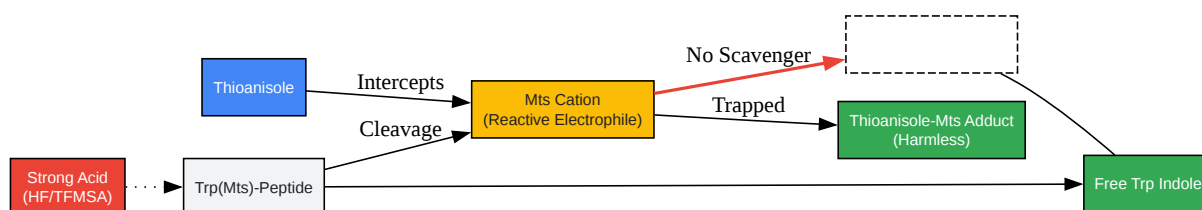
- Dry Resin: Ensure peptidyl-resin is completely dried (DCM wash, then vacuum).
- Pre-Mix Scavengers: In a round-bottom flask, mix TFA (80%), Thioanisole (10%), and EDT (2.5%).
- Cool: Chill the mixture to
in an ice bath.
- Add Strong Acid: Slowly add TFMSA (7.5-10%) dropwise. Exothermic reaction!
- Reaction: Add the resin. Stir at
for 60-90 minutes.
- Precipitation: Pour the acidic mixture directly into excess ice-cold diethyl ether (

volume).

- Wash: Centrifuge, decant, and wash the pellet 3x with cold ether to remove TFMSA salts.

Protocol B: The Scavenging Mechanism

Why Thioanisole is non-negotiable for Trp(Mts).



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Figure 2: Mechanism of Mts removal. Without Thioanisole, the Mts cation can re-attack the Tryptophan indole ring.

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